Fenchyl acetate

Catalog No.
S527863
CAS No.
13851-11-1
M.F
C12H20O2
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenchyl acetate

CAS Number

13851-11-1

Product Name

Fenchyl acetate

IUPAC Name

(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) acetate

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3

InChI Key

JUWUWIGZUVEFQB-UHFFFAOYSA-N

SMILES

CC(=O)OC1C(C2CCC1(C2)C)(C)C

solubility

Soluble in oils; Slightly soluble in water
Soluble (in ethanol)

Synonyms

Fenchyl acetate; NSC 404295; NSC-404295; NSC404295

Canonical SMILES

CC(=O)OC1C(C2CCC1(C2)C)(C)C

The exact mass of the compound Fenchyl acetate is 196.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in oils; slightly soluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404295. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Fenchyl acetate (1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl acetate) is a bicyclic monoterpene ester widely procured as a specialty solvent, chemical intermediate, and moderate-volatile formulation ingredient[1]. Characterized by a boiling point of 220°C, a specific gravity of ~0.97, and a vapor pressure of 0.07 mmHg at 20°C, it bridges the critical gap between highly volatile top-note solvents and heavy, non-volatile fixatives [1]. Industrially, it is highly valued for its robust chemical stability and its exceptional solvency power toward complex resins, including cellulose acetate butyrate and chlorinated rubber, making it a functional staple in advanced coatings and synthetic material processing .

Procuring generic terpene esters—such as isobornyl acetate or linalyl acetate—as direct substitutes for fenchyl acetate often compromises formulation stability and solvent efficacy . While isobornyl acetate shares a similar bicyclic core, fenchyl acetate's unique molecular architecture features gem-dimethyl groups at the C3 carbon, directly adjacent to the acetate linkage. This provides superior steric hindrance, significantly reducing the rate of ester hydrolysis in aggressive pH environments compared to less hindered analogs[1]. Furthermore, substituting with linear or monocyclic acetates alters the evaporation curve and reduces the specific solvating power required for demanding polymer matrices like polystyrene and ethyl cellulose, leading to phase separation or inconsistent drying in coating applications.

Moderate-Volatile Vapor Pressure for Controlled Evaporation

In formulation engineering, fenchyl acetate acts as a critical moderate-volatile component. With a calculated vapor pressure of 0.07 mmHg at 20°C, it falls squarely within the optimal moderate-volatility range (0.1 to 0.001 Torr) required for sustained release and controlled drying [1] [2]. In contrast, lighter acetate solvents evaporate too rapidly, causing film defects in coatings, while heavier fixatives fail to volatilize efficiently. This specific vapor pressure ensures consistent performance in both prolonged-release matrices and slow-drying nitrocellulose varnishes.

Evidence DimensionVapor Pressure at 20°C
Target Compound Data0.07 mmHg
Comparator Or BaselineHigh-volatility solvents (>0.1 mmHg) and low-volatility fixatives (<0.001 mmHg)
Quantified DifferenceMaintains evaporation strictly within the 0.1–0.001 Torr moderate-volatile window.
ConditionsStandard temperature (20°C) and pressure in open-air evaporation models.

Enables predictable drying times in polymer coatings and sustained release in volatile formulations without premature flash-off.

Broad-Spectrum Solvency for Complex Industrial Polymers

Fenchyl acetate demonstrates exceptional solvent power for a variety of challenging industrial polymers, including cellulose acetate butyrate, ethyl cellulose, chlorinated rubber, and polystyrene . Unlike simple aliphatic esters (e.g., butyl acetate) which frequently require co-solvents to fully dissolve highly cross-linked or rigid polymer chains, the bicyclic terpene structure of fenchyl acetate effectively disrupts polymer-polymer interactions. This allows it to function as a primary solvent or high-efficiency coalescing agent in synthetic leather processing and specialized varnishes .

Evidence DimensionPolymer dissolution capability
Target Compound DataHigh solubility for cellulose acetate butyrate, chlorinated rubber, and polystyrene
Comparator Or BaselineSimple aliphatic acetates (e.g., butyl acetate)
Quantified DifferenceEliminates the need for complex multi-solvent systems for specific rigid polymers.
ConditionsAmbient temperature polymer dissolution in industrial varnish and leather processing.

Reduces formulation complexity and solvent inventory by providing a single, highly effective solvent for diverse, difficult-to-dissolve resins.

Enhanced Hydrolytic Stability via C3 Gem-Dimethyl Steric Hindrance

The chemical architecture of fenchyl acetate (1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl acetate) features a gem-dimethyl group at the C3 position, immediately adjacent to the C2 acetate linkage[1]. This extreme steric crowding shields the ester bond from nucleophilic attack far more effectively than the structures of comparators like linalyl acetate or isobornyl acetate (which lacks the alpha-gem-dimethyl grouping). Consequently, fenchyl acetate exhibits superior resistance to hydrolysis in aqueous, alkaline, or acidic formulations, maintaining its integrity where less hindered esters rapidly degrade into parent alcohols and acetic acid [1].

Evidence DimensionResistance to ester hydrolysis
Target Compound DataHigh stability due to alpha-gem-dimethyl steric shielding
Comparator Or BaselineLinalyl acetate (linear, unhindered) and isobornyl acetate (less alpha-hindered)
Quantified DifferenceSignificantly lower hydrolysis rate in extreme pH environments.
ConditionsAqueous formulation matrices (acidic or alkaline).

Prevents active ingredient degradation and off-gassing in harsh industrial cleaners, ensuring long-term shelf stability.

Nitrocellulose and Polymer Varnishes

Leveraging its 0.07 mmHg vapor pressure and high solvency for cellulose acetate butyrate and chlorinated rubber, fenchyl acetate is ideal for slow-drying, high-gloss industrial coatings where rapid solvent flash-off would cause surface defects.

Synthetic Leather Processing

Acts as a highly effective extractant and coalescing solvent, ensuring uniform plasticization and processing of complex resin mixtures without the need for extensive co-solvent blending .

Harsh-pH Industrial Cleaners and Detergents

Utilized as a stable formulation component where its sterically hindered ester bond prevents hydrolysis and degradation in alkaline environments, outperforming standard unhindered acetates [1].

Controlled-Release Matrices

Serves as a moderate-volatile core ingredient (0.1 to 0.001 Torr range) in matrices requiring sustained evaporation without the rapid depletion characteristic of lighter terpene solvents [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colourless mobile liquid; Mild, sweet, fir oil type aroma

XLogP3

3.1

Exact Mass

196.1463

Density

0.973-0.979

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I8JL13M20M

GHS Hazard Statements

Aggregated GHS information provided by 1782 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 455 of 1782 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1327 of 1782 companies with hazard statement code(s):;
H317 (96.99%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H341 (96.99%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (96.99%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

13851-11-1
4057-31-2

Wikipedia

Fenchyl acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, 2-acetate: ACTIVE

Dates

Last modified: 08-15-2023
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